Lasinavir - 175385-62-3

Lasinavir

Catalog Number: EVT-272587
CAS Number: 175385-62-3
Molecular Formula: C35H53N3O9
Molecular Weight: 659.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lasinavir is a hydroxyethylene derivative.
Source and Classification

Lasinavir is derived from the structural modifications of existing antiviral agents, particularly those targeting HIV-1. It belongs to the broader class of NNRTIs, which are known for their ability to bind non-competitively to the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA. This mechanism is essential for halting the replication cycle of HIV-1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lasinavir involves several key steps, primarily focusing on creating a hydroxyethylene scaffold that mimics the peptide linkage targeted by HIV-1. The synthesis typically follows a multi-step process which includes:

  1. Formation of Hydroxyethylene Scaffold: This step is critical as it provides the necessary structural framework that resembles natural substrates of reverse transcriptase.
  2. Coupling Reactions: Various coupling reactions are employed to introduce functional groups that enhance the compound's biological activity and solubility.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate and purify Lasinavir from by-products.

The technical details of these methods can be complex, involving various reagents and conditions that ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Lasinavir's molecular structure features a hydroxyethylene unit, which is pivotal for its function as a reverse transcriptase inhibitor. The chemical formula for Lasinavir is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 315.36 g/mol.

Key structural characteristics include:

  • Hydroxyethylene Linkage: This mimics the natural substrate for reverse transcriptase.
  • Aromatic Rings: These contribute to its binding affinity and stability within the active site of the enzyme.

The three-dimensional conformation allows it to effectively fit into the enzyme's binding pocket, blocking the enzymatic activity necessary for viral replication.

Chemical Reactions Analysis

Reactions and Technical Details

Lasinavir undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:

  1. Nucleophilic Substitution: This reaction is crucial during the formation of various functional groups attached to the hydroxyethylene scaffold.
  2. Hydrolysis: In vivo, Lasinavir may be subject to hydrolysis, affecting its stability and bioavailability.
  3. Metabolic Transformations: Understanding how Lasinavir is metabolized in the body is essential for predicting its pharmacokinetics and potential interactions with other drugs.

These reactions are monitored using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to ensure that the desired product is achieved with minimal impurities .

Mechanism of Action

Process and Data

Lasinavir acts by binding to the reverse transcriptase enzyme at a site distinct from where nucleoside analogs bind. This non-competitive inhibition prevents the enzyme from converting viral RNA into DNA, effectively halting viral replication.

The binding affinity of Lasinavir can be quantified through various assays, including:

  • Enzyme Activity Assays: Measuring the rate of RNA-DNA conversion in the presence and absence of Lasinavir.
  • Binding Studies: Utilizing techniques like surface plasmon resonance to assess how strongly Lasinavir binds to reverse transcriptase.

Data suggest that Lasinavir exhibits potent inhibitory effects against HIV-1 strains that are resistant to other NNRTIs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lasinavir possesses several notable physical and chemical properties:

  • Melting Point: Approximately 145–149 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and determining how Lasinavir can be effectively delivered in therapeutic settings.

Applications

Scientific Uses

Lasinavir has significant applications in scientific research, particularly in virology and pharmacology:

  • Antiviral Research: It serves as a model compound for developing new NNRTIs with improved efficacy against resistant strains of HIV.
  • Drug Development Studies: Used in studies aimed at understanding drug interactions and pharmacokinetics within biological systems.

Furthermore, ongoing research explores its potential use in combination therapies alongside other antiretroviral agents to enhance treatment outcomes for patients with HIV/AIDS .

Historical Development of Lasinavir as an Antiretroviral Agent

Emergence in HIV Protease Inhibitor Research Landscape

Lasinavir (INN: BMS-234475/CGP-61755) emerged in the late 1990s as an experimental peptidomimetic protease inhibitor during a critical period in antiretroviral drug development. Its discovery occurred against the backdrop of significant advancements in HIV treatment following the introduction of highly active antiretroviral therapy (HAART) in 1996, which combined protease inhibitors (PIs) with reverse transcriptase inhibitors [3] [6] [8]. The compound was independently discovered by the pharmaceutical companies Novartis (Basel, Switzerland) and Bristol-Myers Squibb, reflecting the intensive global research effort targeting HIV protease during this era [3].

Lasinavir was designed as a competitive inhibitor of the HIV-1 and HIV-2 proteases, enzymes essential for viral maturation. Like other peptidomimetic PIs, it functioned by mimicking the transition state of the protease's natural peptide substrate, thereby preventing the cleavage of Gag and Gag-Pol polyproteins into functional viral enzymes and structural proteins [6]. This mechanism blocked the production of mature, infectious virions—a strategy validated by first-generation PIs like saquinavir (approved 1995) and indinavir (approved 1996) [6] [7]. Its development represented the ongoing quest to overcome the limitations of earlier PIs, particularly concerning bioavailability, resistance profiles, and synthetic complexity [4] [6].

Table 1: Key Characteristics of Lasinavir

PropertyDetail
IUPAC Nametert-Butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate
Molecular FormulaC₃₅H₅₃N₃O₉
Molecular Weight659.81 g/mol
Drug ClassPeptidomimetic HIV Protease Inhibitor
Development StageTerminated after Phase I (2002)
OriginatorsNovartis, Bristol-Myers Squibb

Key Milestones in Preclinical Discovery & Patent Evolution

The preclinical trajectory of Lasinavir was marked by strategic molecular optimization and intellectual property protection. The compound was granted the International Nonproprietary Name (INN) "Lasinavir" by the World Health Organization in 1997, signaling its recognition as a distinct investigational entity [3]. Patent records indicate collaborative development efforts, with a key US patent (US7348345B2) filed in the late 1990s covering nonnucleoside reverse transcriptase inhibitors and related compounds, reflecting the cross-target strategies prevalent in HIV drug discovery at the time [3] [6].

Lasinavir's chemical structure featured a tert-butyl ester and a benzyl-trimethoxyphenyl moiety, distinguishing it from earlier PIs. Its core design incorporated a modified peptide backbone with non-peptide substituents aimed at enhancing binding affinity and metabolic stability. This approach aligned with the industry-wide shift toward reducing peptidic character in PIs to improve oral bioavailability—a significant challenge for first-generation agents like saquinavir [4] [6]. Preclinical data indicated potent inhibition of HIV-1 protease, likely through interactions with the catalytic aspartate residues (Asp25/Asp25') and the flexible flap regions enclosing the enzyme's active site [6]. Despite promising biochemical profiles, clinical development was halted abruptly. According to AdisInsight records, investigation was formally terminated on October 9, 2002, following Phase I trials, though specific efficacy or pharmacokinetic data remain undisclosed in public domains [3].

Table 2: Lasinavir Development Timeline

YearMilestoneSignificance
1997INN "Lasinavir" assigned by WHOFormal recognition as a candidate antiretroviral agent
Late 1990sPatent filings (e.g., US7348345B2)Protection of chemical structure and potential therapeutic applications
Pre-2002Preclinical studies (structure-activity refinement)Optimization for potency, selectivity, and bioavailability
2002Investigation terminated (Phase I)Discontinuation despite initial promise; reasons undisclosed publicly

Role in Addressing Limitations of First-Generation Protease Inhibitors

Lasinavir's design directly targeted three critical shortcomings of early PIs like saquinavir, indinavir, and ritonavir:

  • Bioavailability Challenges: First-generation PIs suffered from poor oral bioavailability due to high molecular weight, excessive peptidic character, and susceptibility to cytochrome P450 metabolism and P-glycoprotein efflux. Saquinavir's bioavailability was a mere 4% [4] [6]. Lasinavir incorporated non-peptide substituents and a tert-butyl ester group intended to enhance intestinal absorption and reduce first-pass metabolism. This aligned with contemporaneous efforts seen in amprenavir (and later fosamprenavir, its prodrug), which utilized a tetrahydrofuran carbamate and sulfonamide to improve solubility [4] [6].

  • Drug Resistance Issues: Emerging PI-resistant HIV strains, particularly those with mutations at residues like Val82, Gly48, and Ile54, compromised the efficacy of early PIs [6] [8]. Lasinavir's structure-activity relationship (SAR) optimization likely aimed to maintain binding affinity against common mutant proteases. Its benzyl-trimethoxyphenyl moiety may have been designed for enhanced interactions with conserved residues in the protease substrate envelope, a strategy successfully employed in darunavir (approved later in 2006) [4] [6].

  • Synthetic Complexity & Pill Burden: The intricate synthesis of first-gen PIs like saquinavir (with multiple chiral centers) contributed to high costs and limited production scalability. Lasinavir's structure, while complex, potentially offered fewer chiral centers than some predecessors, streamlining manufacturing—an approach also seen in nelfinavir, which incorporated a novel 2-methyl-3-hydroxybenzamide group to simplify synthesis [6]. Reducing pill burden was crucial for adherence; early HAART regimens required numerous daily pills (e.g., indinavir dosed every 8 hours), whereas Lasinavir's preclinical profile likely targeted twice-daily dosing [7] [8].

Table 3: Structural Evolution from First-Generation PIs to Lasinavir

Inhibitor (Year Approved)Core Structural FeatureLimitation AddressedLasinavir's Approach
Saquinavir (1995)Decahydroisoquinoline (DIQ), quinadyl groupLow bioavailability (4%)Modified backbone with non-peptide termini; tert-butyl ester for improved lipophilicity
Indinavir (1996)Hydroxyaminopentane amide, benzyl terminiDosing frequency (8-hourly); kidney stonesStructural motifs aimed at enhanced solubility and prolonged half-life
Nelfinavir (1997)DIQ + 2-methyl-3-hydroxybenzamideSynthetic complexity; diarrheaPotential reduction in chiral centers; balanced hydrophobic/hydrophilic groups

While Lasinavir did not progress beyond Phase I, its development reflected crucial iterative advances in PI design—bridging the gap between early peptidomimetics like saquinavir and later generations (e.g., atazanavir, darunavir) that achieved improved dosing, resistance profiles, and tolerability [4] [6]. Its termination underscores the high attrition rate in antiretroviral development despite rationally designed mechanisms.

Properties

CAS Number

175385-62-3

Product Name

Lasinavir

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate

Molecular Formula

C35H53N3O9

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40)/t25-,26+,27+,29+/m1/s1

InChI Key

BEUUJDAEPJZWHM-COROXYKFSA-N

SMILES

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

Lasinavir; CGP 61755; CGP-61755; CGP61755;

Canonical SMILES

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.